Dehydroandrosterone

説明

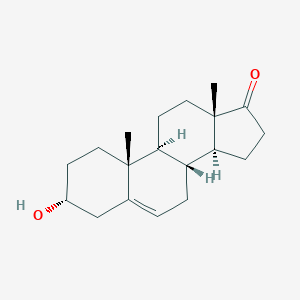

Structure

3D Structure

特性

IUPAC Name |

(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177384 | |

| Record name | Dehydroandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2283-82-1 | |

| Record name | Dehydroandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2283-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Dehydroandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dehydroepiandrosterone (DHEA) in Neuronal Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA sulfate (B86663) (DHEAS), are the most abundant circulating steroid hormones in humans.[1] Beyond their roles as precursors to sex hormones, DHEA and DHEAS are synthesized de novo in the brain, classifying them as "neurosteroids" that exert significant and diverse effects on neuronal function.[2][3] Brain concentrations of DHEA have been found to be higher than in plasma, suggesting a crucial role in the central nervous system (CNS).[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of DHEA and its sulfate in neuronal cells, offering a valuable resource for researchers and professionals in neuroscience and drug development.

DHEA and DHEAS are implicated in a wide array of neuronal processes, including neuroprotection, neurogenesis, neuronal survival, and the modulation of apoptosis and neurotransmitter systems.[1][2] Their mechanisms of action are multifaceted, involving both genomic and non-genomic pathways. These neurosteroids interact with a variety of cell surface and intracellular receptors, triggering a cascade of signaling events that ultimately influence neuronal function and plasticity.[4][5][6] Understanding these intricate mechanisms is paramount for the development of novel therapeutic strategies targeting neurological and psychiatric disorders.

Core Mechanisms of Action

The neuronal effects of DHEA and DHEAS are mediated through a complex interplay of receptor interactions and signaling pathway modulation. While a specific nuclear receptor with high affinity for DHEA or DHEAS has not yet been identified, their actions are well-documented through several other key mechanisms.[2]

Modulation of Neurotransmitter Receptors

DHEA and DHEAS are potent allosteric modulators of several key neurotransmitter receptors, leading to rapid, non-genomic effects on neuronal excitability.[6][7]

-

GABA-A Receptors: DHEA and DHEAS act as negative allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][8][9] By binding to the GABA-A receptor complex, they reduce the influx of chloride ions in response to GABA, thereby decreasing the inhibitory tone and increasing neuronal excitability.[9][10] This antagonistic effect on GABA-A receptors may contribute to some of the observed excitatory and pro-convulsant effects of these neurosteroids.[11]

-

NMDA Receptors: DHEA and DHEAS generally act as positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[4][12] This potentiation of NMDA receptor function can occur through direct interaction or indirectly via the sigma-1 receptor.[2][13] The enhancement of NMDA receptor-mediated calcium influx by DHEA can trigger downstream signaling cascades involved in neurite growth and synaptic strengthening.[12][14] However, in some non-hippocampal brain regions, DHEA(S) may inhibit glutamate neurotransmission through sigma receptors.[2]

-

Sigma-1 Receptors: DHEA and DHEAS are endogenous agonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[2][4] The interaction with sigma-1 receptors is a key mechanism through which DHEA(S) modulates NMDA receptor activity and exerts its neuroprotective effects.[2][13] Activation of the sigma-1 receptor can lead to the potentiation of NMDA-induced neuronal responses.[2][13]

Activation of Intracellular Signaling Pathways

DHEA and DHEAS influence neuronal survival, proliferation, and differentiation by modulating key intracellular signaling cascades.

-

PI3K/Akt Pathway: DHEA has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critically involved in promoting cell survival and inhibiting apoptosis.[3][15] DHEA-induced activation of Akt is associated with a decrease in neuronal apoptosis.[3] Conversely, DHEAS has been reported to decrease activated Akt levels and increase apoptosis in neural precursor cells.[3] The neuroprotective effects of DHEA against certain toxic insults can be blocked by inhibitors of PI3K, highlighting the importance of this pathway.[3]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade influenced by DHEA(S). This pathway is involved in regulating neurogenesis and neuronal differentiation.

-

Modulation of Gene Expression: While a dedicated nuclear receptor remains elusive, DHEA can influence gene expression through several mechanisms. It can be metabolized into more potent sex steroids like testosterone (B1683101) and estradiol, which then activate androgen and estrogen receptors, respectively.[5][16] Additionally, DHEA has been shown to upregulate the level and transcriptional activity of the androgen receptor itself.[17] DHEA and DHEAS may also exert neuroprotective effects by interacting with nuclear receptors such as PPARα.[16]

Neurogenesis and Neuronal Survival

DHEA plays a significant role in the generation of new neurons (neurogenesis) and the survival of existing ones.

-

Stimulation of Neurogenesis: DHEA has been demonstrated to stimulate neurogenesis in the hippocampus of adult rats and promote the survival of these newly formed neurons.[18][19] It can also increase the proliferation of human neural stem cells.[18] This effect appears to be mediated, at least in part, through its interaction with NMDA and sigma-1 receptors.[20]

-

Neuroprotection: DHEA exhibits robust neuroprotective properties against a variety of insults, including excitotoxicity induced by NMDA and oxidative stress.[2][21] The mechanisms underlying this protection are multifaceted and include the modulation of calcium homeostasis, inhibition of nitric oxide production, and anti-inflammatory and antioxidant effects.[2][21] DHEA can also counteract the neurotoxic effects of glucocorticoids.[21][22] Furthermore, DHEA has been shown to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cortical neurons, which are crucial for neuronal survival and growth.[23]

-

Regulation of Apoptosis: DHEA and DHEAS can have opposing effects on programmed cell death (apoptosis). DHEA generally promotes neuronal survival by activating pro-survival signaling pathways like PI3K/Akt and inhibiting apoptotic caspases.[3][24] In contrast, under certain conditions, DHEAS has been shown to increase apoptosis.[3]

Quantitative Data Summary

The following tables summarize quantitative data regarding the effects of DHEA and DHEAS on neuronal cells, compiled from various studies.

| Parameter | Receptor/Channel | Species/Cell Type | DHEA/DHEAS Concentration | Effect | Reference |

| Receptor Modulation | |||||

| NMDA Receptor Potentiation | NMDA Receptor | Rat Hippocampal Neurons (in vivo) | 100–500 µg/kg (i.v. DHEA) | Dose-dependent potentiation of NMDA neuronal response. | [2] |

| GABA-A Receptor Inhibition | GABA-A Receptor | Rat Brain Synaptoneurosomes | DHEAS > DHEA | Inhibition of GABA-mediated chloride uptake. | [9] |

| Neurogenesis & Survival | |||||

| Neural Stem Cell Growth | - | Human Fetal Cortex-derived Neural Stem Cells | Not specified | Significant increase in growth rates. | [18][25] |

| Neurogenesis in vivo | - | Adult Male Rats | 40 mg/kg/day (subcutaneous DHEA) | Increased number of newly formed cells in the dentate gyrus. | [19][25] |

| Neuroprotection | - | Rat Primary Hippocampal Cultures | 100 nM DHEA | Attenuation of NMDA-induced neurotoxicity. | [26] |

| Signaling Pathways | |||||

| Akt Activation | - | Rat Embryonic Forebrain Neural Precursors | Not specified | DHEA activated Akt; DHEAS decreased activated Akt. | [3] |

| Neurotrophin Production | |||||

| NGF & BDNF Production | - | Rat Cortical Neurons | 10⁻⁸–10⁻⁴ mol/mL DHEA | Dose-dependent increase in NGF and BDNF production. | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of DHEA on neuronal cells.

In Vitro Neurogenesis Assay in Human Neural Stem Cells

-

Cell Culture: Human neural stem cells derived from the fetal cortex are cultured as neurospheres in a basal medium supplemented with epidermal growth factor (EGF) and leukemia inhibitory factor (LIF).

-

DHEA Treatment: DHEA is added to the culture medium at various concentrations.

-

Proliferation Assay: To assess cell proliferation, neurospheres are pulsed with Bromodeoxyuridine (BrdU) for 14 hours. The neurospheres are then dissociated, and the cells are fixed and stained with an anti-BrdU antibody. The percentage of BrdU-positive cells is quantified.

-

Differentiation Assay: For differentiation studies, dissociated cells are plated on coated coverslips and cultured for 7 days in a serum-free medium. The cells are then fixed and immunostained for neuronal (e.g., β-III tubulin) and glial (e.g., GFAP) markers to determine the cell fate.[27]

In Vivo Neurogenesis and Neuroprotection Studies in Rats

-

Animal Model: Adult male rats are used for the study.

-

DHEA Administration: DHEA is administered via subcutaneous pellets for sustained release over a period of 5 to 28 days. A placebo pellet group serves as a control.

-

Neuroprotection Model: To study neuroprotective effects, a group of animals can be co-treated with corticosterone (B1669441) to induce stress and suppress neurogenesis.

-

BrdU Labeling: To label newly formed cells, rats are injected with BrdU.

-

Tissue Processing and Analysis: At the end of the experiment, the animals are perfused, and the brains are collected. Brain tissue is processed for immunohistochemistry using antibodies against BrdU and a mature neuronal marker (e.g., NeuN). Stereological methods are used to quantify the number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus.[19][25]

Electrophysiological Recording of NMDA Receptor Potentiation

-

Animal Preparation: Sprague-Dawley rats are anesthetized for in vivo electrophysiological recordings.

-

Recording: Extracellular single-unit recordings are performed from CA3 pyramidal neurons in the hippocampus.

-

Drug Administration: NMDA is applied by microiontophoresis. DHEA is administered intravenously.

-

Data Analysis: The firing rate of the neurons in response to NMDA is recorded before and after the administration of DHEA to assess the potentiation of the NMDA response. The involvement of the sigma-1 receptor can be investigated by co-administering a sigma-1 receptor antagonist.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: DHEA signaling pathways in neuronal cells.

Caption: In Vitro Neurogenesis Experimental Workflow.

Conclusion

Dehydroepiandrosterone and its sulfated form are pleiotropic neurosteroids with a complex and multifaceted mechanism of action in the central nervous system. Their ability to modulate key neurotransmitter receptors, activate critical intracellular signaling pathways, and influence fundamental neuronal processes such as neurogenesis and survival underscores their importance in brain function. The information presented in this technical guide, including the summarized quantitative data, detailed experimental protocols, and visualized signaling pathways, provides a comprehensive resource for researchers and drug development professionals. A thorough understanding of the molecular actions of DHEA and DHEAS is essential for harnessing their therapeutic potential for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate the intricate details of their signaling networks and to translate these fundamental findings into novel clinical applications.

References

- 1. Neurobiology of DHEA and effects on sexuality, mood and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroid Binding Sites on the GABAA Receptor Complex as Novel Targets for Therapeutics to Reduce Alcohol Abuse and Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of GABA-gated chloride ion influx in the brain by dehydroepiandrosterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dehydroepiandrosterone: A potential signalling molecule for neocortical organization during development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiation of neuronal NMDA response induced by dehydroepiandrosterone and its suppression by progesterone: effects mediated via sigma receptors | Journal of Neuroscience [jneurosci.org]

- 14. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Central intracrine DHEA synthesis in ageing-related neuroinflammation and neurodegeneration: therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]

- 22. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 23. Dehydroepiandrosterone Stimulates Nerve Growth Factor and Brain Derived Neurotrophic Factor in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. IGF-I signaling prevents dehydroepiandrosterone (DHEA)-induced apoptosis in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Dehydroepiandrosterone (DHEA) and DHEA-sulfate (DHEAS) protect hippocampal neurons against excitatory amino acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Cascade: A Technical Guide to the Biosynthesis of Dehydroepiandrosterone from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical processes involved in the conversion of cholesterol to dehydroepiandrosterone (B1670201) (DHEA). DHEA is a critical endogenous steroid hormone, serving as a key precursor in the biosynthesis of androgens and estrogens. A thorough understanding of its synthesis is paramount for research in endocrinology, metabolic disorders, and the development of novel therapeutics targeting steroidogenic pathways. This document details the enzymatic reactions, regulatory mechanisms, quantitative kinetic data, and experimental methodologies central to this vital biosynthetic pathway.

The Core Biosynthetic Pathway: From Cholesterol to DHEA

The transformation of cholesterol into DHEA is a multi-step enzymatic process that occurs across two distinct subcellular compartments: the mitochondria and the endoplasmic reticulum. This pathway is primarily active in the adrenal cortex, gonads, and to a lesser extent, the brain.[1] The entire conversion is accomplished through the sequential action of two key cytochrome P450 enzymes: CYP11A1 and CYP17A1.[2][3]

The initial and rate-limiting step is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5] Once at the inner mitochondrial membrane, the biosynthesis begins.

Step 1: Conversion of Cholesterol to Pregnenolone (B344588)

This critical conversion is catalyzed by the mitochondrial enzyme CYP11A1 , also known as cholesterol side-chain cleavage enzyme (P450scc).[6][7] The reaction involves three successive monooxygenase reactions, requiring NADPH and molecular oxygen, to cleave the side chain of cholesterol.[8] The electrons required for these reactions are transferred from NADPH via two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin.[7] The products of this reaction are pregnenolone and isocaproic aldehyde.[8]

Intermediates in the conversion of cholesterol to pregnenolone:

-

Cholesterol is first hydroxylated at position C22 to form 22R-hydroxycholesterol.[9][10]

-

A second hydroxylation at C20 yields 20R,22R-dihydroxycholesterol.[9][10]

-

Finally, the cleavage of the C20-C22 bond results in the formation of pregnenolone.[9][10]

Step 2: Conversion of Pregnenolone to 17α-Hydroxypregnenolone

Pregnenolone, once synthesized in the mitochondria, is transported to the endoplasmic reticulum. Here, it serves as the substrate for the enzyme CYP17A1 , a single protein with dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[11][12] The first activity, 17α-hydroxylase, converts pregnenolone to 17α-hydroxypregnenolone.[13] This reaction requires NADPH and the electron-donating protein P450 oxidoreductase (POR).[11]

Step 3: Conversion of 17α-Hydroxypregnenolone to DHEA

The final step in DHEA biosynthesis is catalyzed by the second enzymatic activity of CYP17A1 , the 17,20-lyase.[11][13] This reaction cleaves the C17-C20 bond of 17α-hydroxypregnenolone to yield DHEA and an acetate (B1210297) molecule.[11] The 17,20-lyase activity of CYP17A1 is allosterically stimulated by the presence of cytochrome b5, which facilitates the transfer of a second electron required for the lyase reaction.[11][12]

Quantitative Data: Enzyme Kinetics

The efficiency and rate of each enzymatic step are critical for the overall output of DHEA. The following tables summarize the key kinetic parameters for the human enzymes CYP11A1 and CYP17A1.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (min⁻¹μM⁻¹) | Reference |

| CYP11A1 | Cholesterol | 38 ± 6 | 6.9 ± 0.5 | 0.18 ± 0.03 | [14] |

| 22R-Hydroxycholesterol | 29 ± 3 | 9.1 ± 0.3 | 0.31 ± 0.03 | [14] | |

| 20R,22R-Dihydroxycholesterol | 36 ± 7 | 14 ± 1 | 0.38 ± 0.07 | [14] |

Table 1: Kinetic Parameters of Human CYP11A1. This table presents the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) for the sequential reactions catalyzed by CYP11A1.

| Enzyme Activity | Substrate | K_m_ (μM) | V_max_ (pmol/min/mg protein) | Reference |

| CYP17A1 (17α-hydroxylase) | Pregnenolone | 0.39 | - | [15] |

| Progesterone | 1.01 | - | [15] | |

| CYP17A1 (17,20-lyase) | 17α-Hydroxypregnenolone | 0.24 | - | [15] |

Table 2: Kinetic Parameters of Human CYP17A1. This table shows the Michaelis-Menten constant (K_m_) for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. V_max_ values are often reported in various units depending on the experimental setup.

Regulatory Mechanisms

The biosynthesis of DHEA is tightly regulated at multiple levels to meet physiological demands. This regulation involves hormonal signaling, transcriptional control of key enzymes, and post-translational modifications.

Hormonal Regulation by ACTH

The primary hormonal regulator of adrenal DHEA synthesis is the Adrenocorticotropic hormone (ACTH).[16] ACTH, released from the pituitary gland, binds to its receptor (MC2R) on adrenal cortical cells, activating the cAMP/PKA signaling cascade.[17][18] This signaling pathway leads to both acute and chronic effects on steroidogenesis.

-

Acute Regulation: A rapid increase in cholesterol transport to the inner mitochondrial membrane, primarily through the phosphorylation and activation of the StAR protein.[17]

-

Chronic Regulation: Increased transcription of the genes encoding for CYP11A1 and CYP17A1, ensuring a sustained capacity for DHEA synthesis.[11][19]

Transcriptional Control

The expression of both CYP11A1 and CYP17A1 genes is controlled by a network of transcription factors. A key player in this regulation is the Steroidogenic Factor 1 (SF-1), which binds to specific response elements in the promoter regions of these genes, driving their transcription in response to ACTH signaling.[11][13][20] Other transcription factors, such as GATA-6 and Sp1, also contribute to the fine-tuning of these genes' expression.[11]

Post-Translational Modification

Post-translational modifications of the steroidogenic enzymes provide another layer of rapid regulation. A critical modification is the phosphorylation of CYP17A1 on serine and threonine residues by a cAMP-dependent protein kinase.[12] This phosphorylation event has been shown to specifically enhance the 17,20-lyase activity of the enzyme, thereby promoting the conversion of 17α-hydroxypregnenolone to DHEA.[12]

Experimental Protocols

Accurate measurement of the enzymatic activities in the DHEA biosynthetic pathway is essential for research and drug development. Below are generalized protocols for assaying the activity of CYP11A1 and CYP17A1.

Assay for CYP11A1 (Cholesterol Side-Chain Cleavage) Activity

This protocol is based on the conversion of a radiolabeled substrate to a radiolabeled product, followed by separation and quantification.

Materials:

-

Isolated mitochondria or recombinant CYP11A1, adrenodoxin, and adrenodoxin reductase.

-

[³H]-Cholesterol.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the enzyme source, reaction buffer, and the NADPH regenerating system.

-

Initiate the reaction by adding [³H]-cholesterol.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding an organic solvent to extract the steroids.

-

Separate the substrate ([³H]-cholesterol) from the product ([³H]-pregnenolone) using TLC or HPLC.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Assay for CYP17A1 (17α-Hydroxylase and 17,20-Lyase) Activities

This protocol can be adapted to measure either the 17α-hydroxylase or the 17,20-lyase activity by using the appropriate substrate.

Materials:

-

Microsomal preparations from steroidogenic tissues or recombinant CYP17A1 and POR (and cytochrome b5 for lyase activity).

-

Radiolabeled substrates: [³H]-Pregnenolone (for hydroxylase activity) or [³H]-17α-hydroxypregnenolone (for lyase activity).

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Organic solvent for extraction (e.g., dichloromethane).

-

TLC or HPLC system.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the enzyme source, reaction buffer, and NADPH. For the 17,20-lyase assay, include cytochrome b5.

-

Initiate the reaction by adding the respective radiolabeled substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by adding an organic solvent and extracting the steroids.

-

Separate the substrate from the product(s) (e.g., [³H]-17α-hydroxypregnenolone for the hydroxylase assay; [³H]-DHEA for the lyase assay) using TLC or HPLC.

-

Quantify the radioactivity of the product spots or peaks.

-

Calculate the specific activity of the enzyme.

Visualizations

Biosynthetic Pathway from Cholesterol to DHEA

Caption: The core biosynthetic pathway of DHEA from cholesterol.

ACTH Signaling Pathway Regulating DHEA Synthesis

Caption: ACTH signaling cascade leading to increased DHEA synthesis.

Experimental Workflow for CYP11A1 Activity Assay

References

- 1. mybiosource.com [mybiosource.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review on CYP11A1, CYP17A1, and CYP19A1 Polymorphism Studies: Candidate Susceptibility Genes for Polycystic Ovary Syndrome (PCOS) and Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. mybiosource.com [mybiosource.com]

- 11. frontiersin.org [frontiersin.org]

- 12. CYP17A1 - Wikipedia [en.wikipedia.org]

- 13. Transcriptional regulation of CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | ACTH Regulation of Adrenal SR-B1 [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Transcriptional Regulation of CYP11A1 | Semantic Scholar [semanticscholar.org]

Dehydroandrosterone (DHEA) In Vivo Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] It functions as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[1] The in vivo metabolism of DHEA is a complex process involving a series of enzymatic reactions that vary across different tissues, leading to a diverse array of biologically active steroids. Understanding this metabolic pathway is critical for elucidating the physiological and pathological roles of DHEA and for the development of therapeutic agents that target steroidogenic pathways. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of DHEA, detailing experimental protocols for its analysis and presenting quantitative data from various studies.

DHEA Metabolic Pathways

DHEA is synthesized from cholesterol through a series of enzymatic steps. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (CYP11A1) in the mitochondria.[2] Pregnenolone is then converted to 17α-hydroxypregnenolone and subsequently to DHEA by the 17α-hydroxylase/17,20-lyase enzyme (CYP17A1) located in the endoplasmic reticulum.[1][2]

Once synthesized, DHEA can be reversibly converted to its sulfated form, DHEA sulfate (B86663) (DHEA-S), by sulfotransferase enzymes (primarily SULT2A1).[1][3] DHEA-S serves as a large circulating reservoir that can be converted back to DHEA in peripheral tissues by steroid sulfatase (STS).[3]

The primary metabolic fate of DHEA is its conversion to more potent androgens and estrogens. This occurs through two main pathways:

-

The Δ5 Pathway: DHEA is converted to androstenediol (B1197431) (ADIOL) by 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

The Δ4 Pathway: DHEA is first converted to androstenedione (B190577) (AD) by 3β-hydroxysteroid dehydrogenase (3β-HSD).[4] This is a rate-limiting step in the conversion of DHEA to downstream androgens.[4]

Androstenedione can then be converted to testosterone (B1683101) by 17β-HSD or to estrone (B1671321) by aromatase (CYP19A1).[3] Testosterone, a potent androgen, can be further converted to the even more potent dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estradiol, a potent estrogen, by aromatase.[5]

The metabolism of DHEA is tissue-specific, with different tissues expressing distinct patterns of steroidogenic enzymes.[6] For example, in female rats, exogenous DHEA is preferentially converted into androgens in the adrenal glands, while its conversion to estrogens mainly occurs in the ovaries.[7]

Quantitative Analysis of DHEA and its Metabolites In Vivo

The following tables summarize quantitative data from in vivo studies that administered DHEA to rodents and humans and measured the resulting changes in steroid hormone levels.

Table 1: Serum Steroid Concentrations in Female Rats Following a Single Oral Gavage of DHEA (25 mg/kg) [8]

| Time (hours) | Androstenedione (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) |

| 0 (Control) | 0.8 ± 0.1 | 0.1 ± 0.02 | 45.2 ± 5.3 |

| 3 | 2.9 ± 0.4 | 8.1 ± 1.2 | 52.1 ± 6.8 |

| 6 | 1.5 ± 0.2 | 3.5 ± 0.5 | 96.3 ± 10.1 |

| 12 | 1.1 ± 0.1 | 1.2 ± 0.2 | 68.7 ± 7.5 |

| 24 | 0.9 ± 0.1 | 0.5 ± 0.1 | 55.4 ± 6.1 |

| 48 | 0.8 ± 0.1 | 0.3 ± 0.05 | 48.9 ± 5.5 |

Table 2: Serum Steroid Concentrations in Postmenopausal Women Following 6 Months of Daily Oral DHEA Administration (25 mg/day) [5]

| Steroid | Baseline (Day 1) | Month 3 | Month 6 |

| DHEA (ng/mL) | 1.82 | 3.56 | 3.49 |

| DHEA-S (µg/mL) | 0.96 | 3.37 | 3.17 |

| Androstenedione (ng/mL) | 0.50 | 0.86 | 0.81 |

| Testosterone (ng/dL) | 17.9 | 28.7 | 27.0 |

| Dihydrotestosterone (ng/dL) | 6.91 | 17.4 | 16.3 |

| Estrone (pg/mL) | 25.1 | 28.3 | 28.9 |

| Estradiol (pg/mL) | 8.2 | 9.5 | 9.9 |

Table 3: Serum Androgen Concentrations in Healthy Young Men Following 6 Months of Daily Oral DHEA Administration [9]

| Treatment Group | DHEA (ng/mL) | DHEA-S (µg/mL) | Androstenedione (ng/mL) | Testosterone (ng/dL) | Dihydrotestosterone (ng/dL) |

| Placebo (Baseline) | 3.9 ± 0.6 | 2.1 ± 0.4 | 0.7 ± 0.1 | 450 ± 50 | 45 ± 5 |

| 50 mg DHEA (Month 6) | 8.1 ± 1.2 | 5.8 ± 0.9 | 1.2 ± 0.2 | 510 ± 60 | 55 ± 6 |

| 200 mg DHEA (Month 6) | 15.2 ± 2.1 | 9.5 ± 1.3 | 2.1 ± 0.3 | 580 ± 70 | 70 ± 8 |

Experimental Protocols

In Vivo DHEA Administration and Sample Collection in Rodents

This protocol provides a general framework for conducting an in vivo study to analyze DHEA metabolism in rodents.

1. Animal Model and Acclimation:

-

Species: Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used.

-

Acclimation: House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to food and water.[8]

2. DHEA Administration:

-

Preparation: Dissolve DHEA in a suitable vehicle such as sesame oil or a mixture of ethanol (B145695) and saline.

-

Route of Administration:

-

Oral Gavage: Administer the DHEA solution directly into the stomach using a gavage needle. This mimics oral ingestion.[8]

-

Subcutaneous Injection: Inject the DHEA solution under the skin, typically in the dorsal neck region.

-

Intraperitoneal Injection: Inject the DHEA solution into the peritoneal cavity.

-

-

Dosage: Dosages can range from 10 to 100 mg/kg body weight depending on the study's objectives.

3. Sample Collection:

-

Blood: Collect blood samples at various time points post-DHEA administration (e.g., 0, 1, 3, 6, 12, 24 hours). Blood can be collected via tail vein, saphenous vein, or cardiac puncture at the terminal endpoint.

-

Tissues: At the terminal time point, euthanize the animals and harvest relevant tissues (e.g., liver, adrenal glands, gonads, brain, adipose tissue). Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Steroid Extraction from Serum/Plasma

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the serum or plasma sample onto the cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elute the steroids with a high percentage of methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]

Steroid Extraction from Tissue

-

Homogenization: Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.

-

Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the steroids.

-

Further Purification (if necessary): The supernatant can be further purified using SPE as described for serum/plasma.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract for analysis.[10]

LC-MS/MS Analysis of DHEA and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids.

1. Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for steroid separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride, is used for elution.

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

2. Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each steroid and its internal standard.

-

Internal Standards: Deuterated or 13C-labeled analogs of the steroids of interest are used as internal standards to correct for variations in extraction efficiency and instrument response.

Table 4: Example LC-MS/MS Parameters for DHEA and Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DHEA | 289.2 | 253.2 | 15 |

| Androstenedione | 287.2 | 97.1 | 20 |

| Testosterone | 289.2 | 97.1 | 22 |

| Dihydrotestosterone | 291.2 | 255.2 | 20 |

| Estrone | 271.2 | 145.1 | 30 |

| Estradiol | 273.2 | 145.1 | 30 |

Note: These are example parameters and should be optimized for the specific instrument and method.

Conclusion

The in vivo analysis of the DHEA metabolic pathway is essential for understanding its diverse biological roles. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies. By employing the detailed experimental protocols and leveraging the quantitative data presented, a deeper understanding of DHEA metabolism can be achieved, paving the way for new therapeutic interventions targeting steroidogenic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term oral dehydroepiandrosterone treatment in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ample Evidence: Dehydroepiandrosterone (DHEA) Conversion into Activated Steroid Hormones Occurs in Adrenal and Ovary in Female Rat | PLOS One [journals.plos.org]

- 9. Pharmacokinetics of dehydroepiandrosterone and its metabolites after long-term daily oral administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroandrosterone (DHEA) Interaction with Androgen and Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans, primarily produced by the adrenal glands, gonads, and brain.[1][2] While historically considered a prohormone, serving as a precursor to more potent androgens and estrogens, a growing body of evidence indicates that DHEA itself can directly interact with and modulate the activity of androgen (AR) and estrogen receptors (ERα and ERβ).[3][4] This interaction is complex, involving direct binding, metabolic conversion, and activation of downstream signaling cascades in a tissue-specific manner.[5] This technical guide provides an in-depth analysis of the molecular interactions between DHEA and the AR and ERs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways.

Data Presentation: Quantitative Analysis of DHEA and Metabolite Interactions

The interaction of DHEA and its metabolites with androgen and estrogen receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) reported in the literature.

| Compound | Receptor | Binding Affinity (Ki) | Cell Line/System | Reference |

| DHEA | AR | ~ 1.2 µM | MDA-MB-435, LNCaP | [6] |

| AR | 1 µM | Recombinant AR | [4] | |

| ERα | ~ 1.1 µM | COS-1 | [6] | |

| ERβ | 500 nM | COS-1 | [6] | |

| Androstenedione (ADIONE) | ERβ | ~ 50 µM (IC50) | Recombinant ERβ | [6] |

Table 1: Binding Affinities of DHEA and its Metabolite with Androgen and Estrogen Receptors.

Core Signaling Pathways

The interaction of DHEA with androgen and estrogen receptors initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways. The genomic pathway involves the direct or indirect regulation of gene transcription, while the non-genomic pathway involves rapid, membrane-initiated signaling events.

Androgen Receptor (AR) Signaling Pathway

DHEA can exert androgenic effects through both direct interaction with the AR and conversion to more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][7] The classical genomic signaling pathway of the AR is initiated by ligand binding, leading to receptor dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on target genes, thereby modulating transcription.[8][9]

Estrogen Receptor (ER) Signaling Pathway

DHEA and its metabolites can activate both ERα and ERβ.[6][10] The effects can be direct or via conversion to estrogens.[11] Similar to AR, the classical genomic pathway for ER involves ligand binding, dimerization, nuclear translocation, and interaction with Estrogen Response Elements (EREs) to regulate gene expression.[12][13] Non-genomic pathways are also initiated from membrane-associated ERs, leading to rapid activation of kinase cascades like MAPK and PI3K/AKT.[14][15]

Experimental Protocols

Receptor Binding Assay (Competitive Ligand Binding)

This assay is used to determine the binding affinity of a test compound (e.g., DHEA) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DHEA for AR and ER.

Materials:

-

Recombinant human AR, ERα, or ERβ

-

Radiolabeled ligand (e.g., [³H]DHT for AR, [³H]E₂ for ER)

-

Unlabeled DHEA (competitor)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail and counter

Methodology:

-

Incubation: Incubate a fixed concentration of the receptor and radiolabeled ligand with varying concentrations of unlabeled DHEA.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound from free radioligand (e.g., using filtration or charcoal adsorption).

-

Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of a receptor in response to a ligand.

Objective: To determine the functional effect (agonist or antagonist) and potency (EC50) of DHEA on AR and ER.

Materials:

-

A suitable cell line (e.g., HEK-293, HepG2, GT1-7) that is null for the receptor of interest.[6][11]

-

Expression vector for the receptor (e.g., pCMV-hAR, pHEG0 for ER).

-

Reporter plasmid containing a hormone response element (ARE or ERE) upstream of a reporter gene (e.g., luciferase, CAT).[7][11]

-

Transfection reagent.

-

DHEA and control ligands (e.g., DHT, E₂).

-

Cell lysis buffer and reporter gene assay substrate.

Methodology:

-

Transfection: Co-transfect the cells with the receptor expression vector and the reporter plasmid.

-

Treatment: After transfection, treat the cells with varying concentrations of DHEA or control ligands.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lysis: Lyse the cells to release the reporter protein.

-

Measurement: Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Data Analysis: Normalize the reporter activity to a control (e.g., co-transfected β-galactosidase or total protein). Plot the normalized activity against the logarithm of the ligand concentration to determine the EC50.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Direct agonist/antagonist functions of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroepiandrosterone upregulates neural androgen receptor level and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroepiandrosterone stimulates the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

Pharmacological Effects of Dehydroepiandrosterone (DHEA) Supplementation: A Technical Guide

Executive Summary: Dehydroepiandrosterone (B1670201) (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal cortex.[1][2] Its production peaks in early adulthood and declines progressively with age.[3][4] This age-related decline has prompted extensive research into the potential therapeutic benefits of DHEA supplementation for a variety of age-associated conditions. DHEA acts as a precursor hormone, converted into androgens and estrogens in peripheral tissues, but also exerts direct biological effects through various signaling pathways.[5][6][7] This document provides a comprehensive technical overview of the pharmacological effects of DHEA supplementation, focusing on its mechanisms of action, effects on major physiological systems, and data from clinical investigations. It is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and detailed signaling pathways to facilitate a deeper understanding of DHEA's therapeutic potential.

Introduction: Biosynthesis and Metabolism of DHEA

Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEA-S, are the primary secretory products of the adrenal glands.[8] DHEA is synthesized from cholesterol via pregnenolone (B344588) in the zona reticularis of the adrenal cortex.[9][10] While DHEA is the principal form used for steroid hormone synthesis, it is largely found in circulation as DHEA-S, a more stable, hydrophilic storage form.[10] The balance between DHEA and DHEA-S is regulated by sulfotransferase and steroid sulfatase enzymes in tissues like the liver and adrenals.[9][10]

The physiological significance of DHEA lies in its role as a prohormone.[4] Through the action of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), DHEA is converted in peripheral tissues to more potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), and estrogens, like estradiol (B170435).[11][12] This localized, intracrine production allows tissues to regulate their own hormonal environment.[11]

Mechanisms of Action

DHEA's pharmacological effects are mediated through a complex network of direct and indirect actions. While a specific high-affinity nuclear receptor for DHEA has not been identified, its mechanisms involve interactions with various membrane receptors, modulation of intracellular signaling, and conversion to active steroid hormones.[1][2][13]

2.1 Direct Mechanisms DHEA and DHEA-S can directly modulate neuronal activity and cellular function. They are considered neurosteroids that can be synthesized de novo in the brain.[13][14] Direct actions include:

-

Membrane Receptor Modulation: DHEA interacts with several neurotransmitter receptors, acting as an antagonist at GABA-A receptors and a positive modulator at NMDA and sigma-1 (S1R) receptors.[5][6][7][10]

-

G-protein-coupled Receptors: A specific G-protein-coupled receptor for DHEA has been identified in endothelial cells, which is involved in activating nitric oxide synthase.[5][6]

-

Nuclear Receptor Activation: DHEA can activate peroxisome proliferator-activated receptors (PPARα), which are involved in lipid metabolism and inflammation.[5][15]

-

Ion Channel Inhibition: DHEA has been shown to inhibit voltage-gated T-type calcium channels.[5][7]

2.2 Indirect Mechanisms (via Metabolites) The most well-characterized mechanism of DHEA action is its role as a prohormone.[9] Its conversion to testosterone and estradiol allows it to exert effects by binding to androgen receptors (AR) and estrogen receptors (ERα and ERβ) in target tissues.[5][7][11] This indirect pathway is responsible for many of DHEA's effects on bone, muscle, and sexual function.

Pharmacological Effects on Physiological Systems

Neuro-Cognitive Effects

DHEA and DHEA-S are neuroactive steroids that readily cross the blood-brain barrier and have demonstrated neuroprotective, pro-cognitive, anxiolytic, and antidepressant properties in preclinical and some clinical studies.[1][2]

-

Neuroprotection: DHEA exhibits neuroprotective effects by counteracting the harmful impacts of cortisol, possessing antioxidant properties, and promoting neurogenesis, particularly in the hippocampus.[16] It may offer protection against the beta-amyloid plaques and tau protein tangles associated with Alzheimer's disease.[16]

-

Cognitive Function: DHEA is suggested to enhance synaptic plasticity, which is fundamental for learning and memory.[16] However, clinical trials on cognitive enhancement have yielded inconsistent results, with some showing modest improvements while others report no significant effects.[3][17][18]

-

Mood and Well-being: DHEA supplementation has been shown to improve symptoms of depression, particularly in individuals with low baseline DHEA levels.[3][19] Doses of 30-500 mg daily appear to be effective, whereas lower doses are not.[19] It may also help stabilize mood by influencing neurotransmitters like serotonin (B10506) and dopamine.[16]

Immunomodulatory Effects

DHEA has significant immunomodulatory properties, often acting as an antagonist to the immunosuppressive effects of glucocorticoids.[20]

-

Immune Cell Activation: Supplementation in elderly men has been shown to activate immune function, increasing the number of monocytes, B cells, and Natural Killer (NK) cells.[21][22] It also enhances T-cell and B-cell mitogenic responses.[21]

-

Cytokine Modulation: DHEA can increase the production of IL-2, a key cytokine in immune regulation, and has been shown to inhibit pro-inflammatory cytokines.[21][23]

-

Anti-inflammatory Action: DHEA exerts anti-inflammatory effects and may be beneficial in conditions with high levels of inflammation, such as inflammatory bowel disease and systemic lupus erythematosus.[20][22]

| Parameter | Study Population | Dosage | Duration | Result | Citation |

| Monocytes | Age-advanced men | 50 mg/day | 2-20 weeks | 35-45% increase | [21] |

| B Cells | Age-advanced men | 50 mg/day | 2-10 weeks | 29-35% increase | [21] |

| B Cell Mitogenic Response | Age-advanced men | 50 mg/day | 12 weeks | 62% increase | [21] |

| T Cell Mitogenic Response | Age-advanced men | 50 mg/day | 20 weeks | 40% increase | [21] |

| NK Cell Number | Age-advanced men | 50 mg/day | 18-20 weeks | 22-37% increase | [21][22] |

| NK Cell Cytotoxicity | Age-advanced men | 50 mg/day | 20 weeks | 45% increase | [21] |

| IL-2 Release | Age-advanced men | 50 mg/day | 20 weeks | 50% increase | [21] |

| Table 1: Quantitative Immunomodulatory Effects of DHEA Supplementation |

Cardiovascular Effects

Low levels of DHEA-S have been associated with an increased risk of cardiovascular disease (CVD) and mortality.[4][22][24] Supplementation may improve cardiovascular health through several mechanisms:

-

Endothelial Function: DHEA may improve the function of the endothelium (the inner lining of blood vessels), which is crucial for healthy blood flow.[6][25]

-

Lipid Metabolism: Some studies suggest DHEA can improve lipid profiles by reducing LDL ("bad") cholesterol and increasing HDL ("good") cholesterol, though results can be inconsistent.[25][26]

-

Blood Pressure: DHEA may play a role in regulating blood pressure by influencing vascular tone.[25]

-

Anti-inflammatory Effects: By reducing chronic inflammation, a key driver of atherosclerosis, DHEA contributes to cardiovascular protection.[22][25]

Metabolic Effects

DHEA influences glucose metabolism and body composition.

-

Insulin (B600854) Sensitivity: DHEA has been shown to modulate insulin signaling pathways, enhance glucose uptake in fat cells, and improve insulin sensitivity.[15] It may activate the glucose metabolism-related signaling pathway in skeletal muscle, though studies often use supraphysiological concentrations.[27]

-

Body Composition: In elderly men, DHEA supplementation (100 mg/day for 6 months) led to a significant decrease in fat mass.[28] A meta-analysis confirmed a small but significant positive effect on body composition in elderly men, dependent on its conversion to androgens or estrogens.[18]

| Parameter | Study Population | Dosage | Duration | Result | Citation |

| Fat Body Mass | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↓ 1.0 kg (6.1% decrease) | [28] |

| Knee Muscle Strength | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 15.0% increase | [28] |

| Lumbar Back Strength | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 13.9% increase | [28] |

| Serum IGF-I | Age-advanced men (50-65 yrs) | 100 mg/day | 6 months | ↑ 16% increase | [28] |

| Serum IGF-I | Age-advanced women (50-65 yrs) | 100 mg/day | 6 months | ↑ 31% increase | [28] |

| Table 2: Effects of DHEA on Body Composition, Strength, and IGF-I |

Musculoskeletal Effects

-

Bone Density: DHEA supplementation may improve bone mineral density (BMD), particularly in elderly women with low baseline DHEA levels.[22][26] The effect is likely mediated by its conversion to estrogens.[11]

-

Muscle Strength: While some studies report an increase in muscle strength in men, this effect is not consistently observed across all studies and populations.[3][19][28]

Clinical Efficacy and Therapeutic Applications

The clinical utility of DHEA has been investigated for numerous conditions, with varying levels of evidence.

| Condition | Effective Dosage Range | Efficacy Summary | Citations |

| Vaginal Atrophy | 6.5 mg/day (vaginal insert) | Likely Effective: A prescription product is available. Reduces pain during sex in postmenopausal women. | [3][19][29] |

| Depression | 30-500 mg/day (oral) | Possibly Effective: Improves symptoms, especially in those with low DHEA levels. Lower doses seem ineffective. | [1][2][3][19] |

| Aging Skin | Oral or topical | Possibly Effective: May improve skin appearance in individuals over 60 and after menopause. | [3][19] |

| Adrenal Insufficiency | 25-50 mg/day (oral) | Improves well-being, sexual satisfaction, and insulin sensitivity; prevents bone mineral density loss. | [1][22][30] |

| Systemic Lupus (SLE) | 100-200 mg/day (oral) | May be steroid-sparing. | [22][29] |

| Osteoporosis | 25-100 mg/day (oral) | Mixed Results: Some studies show improved BMD in older women, but evidence is inconsistent. | [3][26][30] |

| Muscle Strength | 50-100 mg/day (oral) | Possibly Ineffective: Most studies show no significant effect on muscle strength in adults. | [3][19] |

| Infertility (IVF) | 75-90 mg/day (oral) | Possibly Ineffective: Does not appear to improve pregnancy or live birth rates in most IVF patients. | [19][29][31] |

| Table 3: Summary of DHEA Efficacy and Dosage in Clinical Trials |

Experimental Protocols

Detailed and rigorous experimental design is crucial for evaluating the effects of DHEA. Below is a representative protocol based on published clinical trials and a generalized workflow.

Example Protocol: DHEA Supplementation in Age-Advanced Men

This protocol is synthesized from studies investigating the effects of DHEA on immune function and body composition.[21][28]

-

Study Design: Double-blind, placebo-controlled, randomized crossover trial.

-

Participants: Healthy, non-obese men, aged 50-65 years, with low baseline DHEA-S levels.

-

Intervention:

-

Phase 1: Oral DHEA (50-100 mg) or matching placebo, taken daily for 6 months.

-

Washout Period: 2-4 weeks.

-

Phase 2: Crossover to the alternate treatment for 6 months.

-

-

Primary Outcome Measures:

-

Hormonal Profile: Serum DHEA, DHEA-S, testosterone, DHT, estradiol, IGF-I, and cortisol levels measured at baseline and at the end of each treatment phase via mass spectrometry or immunoassay.

-

Body Composition: Assessed by Dual-Energy X-ray Absorptiometry (DEXA) at baseline and end of each phase.

-

Muscle Strength: Measured via isokinetic dynamometry (e.g., MedX testing) for specific muscle groups (e.g., knee extensors, lumbar back).

-

-

Secondary Outcome Measures:

-

Immune Function: Flow cytometry to quantify lymphocyte subsets (T cells, B cells, NK cells); mitogen stimulation assays to assess T and B cell proliferation; ELISA for cytokine levels (e.g., IL-2, IL-6).

-

Metabolic Panel: Fasting glucose, insulin, and lipid profile.

-

-

Data Analysis: Paired t-tests or mixed-effects models to compare the effects of DHEA versus placebo, accounting for the crossover design.

Safety, Tolerability, and Drug Interactions

DHEA is generally considered safe for short-term use at common dosages (e.g., 50 mg/day for up to 2 years).[19] However, long-term use or higher doses increase the risk of side effects, primarily due to increased levels of androgens and estrogens.[3][19]

6.1 Common Side Effects:

-

Androgenic Effects: Oily skin, acne, and hirsutism (unwanted male-pattern hair growth in women).[3][32]

-

Hormonal Changes: Changes in the menstrual cycle in women; potential for gynecomastia in men (when combined with testosterone).[32][33]

-

Metabolic Effects: Reduction in HDL ("good") cholesterol levels.[3][32]

-

Psychiatric Effects: May cause irritability, impulsiveness, or mania in individuals with mood disorders.[3][19]

6.2 Contraindications and Precautions:

-

Hormone-Sensitive Cancers: DHEA should not be used by individuals with or at risk for cancers of the prostate, breast, or ovaries.[3]

-

Liver Disease: DHEA is metabolized in the liver and may worsen existing liver problems.[19][34]

-

Pregnancy and Breastfeeding: Use is contraindicated.[3]

-

Athletes: DHEA is banned by major sports organizations, including the NCAA and the World Anti-Doping Agency (WADA).[19][32]

6.3 Potential Drug Interactions:

| Interacting Drug Class | Potential Outcome | Citation(s) |

| Estrogen / Testosterone | May cause excessive hormone levels and related side effects. | [3][19][33] |

| Antipsychotics (e.g., Clozapine) | May reduce the effectiveness of the antipsychotic medication. | [3][33] |

| Anticonvulsants (e.g., Carbamazepine, Valproic Acid) | May reduce the effectiveness of the anticonvulsant. | [3][33][34] |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | May increase the risk of manic symptoms. | [3][33] |

| Anticoagulants / Antiplatelets | May slow blood clotting, increasing the risk of bleeding and bruising. | [19] |

| Table 4: Significant Drug Interactions with DHEA Supplementation |

Conclusion and Future Directions

DHEA supplementation demonstrates a wide range of pharmacological effects, with plausible mechanisms of action related to its role as a neurosteroid and a precursor to potent sex hormones. The strongest evidence supports its use for treating vaginal atrophy in postmenopausal women and potentially for improving symptoms of depression. Its effects on the immune system, body composition, and cardiovascular health are promising but require further validation through large-scale, long-term randomized controlled trials.[8]

Significant gaps in the research remain. The inconsistency of results across studies highlights the need to better understand how factors like gender, age, baseline hormone levels, and specific health conditions modulate the response to DHEA. Future research should focus on:

-

Dose-Response Relationships: Establishing optimal dosing strategies for specific conditions to maximize efficacy and minimize side effects.

-

Long-Term Safety: Conducting trials with durations longer than two years to fully assess the safety profile, particularly concerning the risk of hormone-sensitive cancers.

-

Mechanism Elucidation: Further investigation into the direct, non-hormonal actions of DHEA to identify novel therapeutic targets.

-

Target Populations: Identifying specific patient populations who are most likely to benefit from supplementation, potentially through biomarker-guided approaches.

A deeper understanding of these areas will be critical for transitioning DHEA from a widely used supplement to a precisely targeted therapeutic agent in clinical practice.

References

- 1. Dehydroepiandrosterone (DHEA): Pharmacological Effects and Potential Therapeutic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. DHEA - Mayo Clinic [mayoclinic.org]

- 4. DHEA-S Levels and Cardiovascular Disease Mortality in Postmenopausal Women: Results from the National Institutes of Health—National Heart, Lung, and Blood Institute (NHLBI)-Sponsored Women’s Ischemia Syndrome Evaluation (WISE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydroepiandrosterone (DHEA)--a precursor steroid or an active hormone in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Dehydroepiandrosterone And WellNess (DAWN) study: research design and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of DHEA on metabolic and endocrine functions of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of DHEA in Cognitive Function and Brain Health - MedLab 128 [dhearesearch.org]

- 17. Effects of Dehydroepiandrosterone Supplementation on Cognitive Function and Quality of Life: The DHEA and Well-Ness (DAWN) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. DHEA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 20. DHEA Modulates Immune Function: A Review of Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of immune function by dehydroepiandrosterone (DHEA) in age-advanced men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dehydroepiandrosterone (DHEA): hypes and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immune system – DHEA Facts [dheafacts.org]

- 24. ahajournals.org [ahajournals.org]

- 25. peoplebeatingcancer.org [peoplebeatingcancer.org]

- 26. ccjm.org [ccjm.org]

- 27. journals.physiology.org [journals.physiology.org]

- 28. The effect of six months treatment with a 100 mg daily dose of dehydroepiandrosterone (DHEA) on circulating sex steroids, body composition and muscle strength in age-advanced men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. DHEA Dosage Guide - GoodRx [goodrx.com]

- 30. drugs.com [drugs.com]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. DHEA Supplements: Health Benefits, Uses, and Side Effects [webmd.com]

- 33. DHEA | Beacon Health System [beaconhealthsystem.org]

- 34. healthline.com [healthline.com]

Dehydroandrosterone (DHEA) and its Impact on Cellular Aging: A Technical Guide

Abstract

Dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEA-S, are the most abundant circulating steroid hormones in humans, with levels that decline dramatically with age. This age-related decline, termed "adrenopause," has prompted extensive research into the potential role of DHEA in the aging process.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of DHEA's impact on cellular aging, targeted at researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes complex signaling pathways and workflows to offer a comprehensive resource on the cellular and molecular mechanisms of DHEA in the context of aging.

Introduction: DHEA and the Hallmarks of Aging

Cellular aging is a complex process characterized by a progressive decline in cellular function and an increased susceptibility to age-related diseases. Dehydroepiandrosterone (DHEA), a precursor to androgens and estrogens, has emerged as a molecule of interest in aging research due to its pleiotropic effects on various cellular processes.[2][3] Its production peaks in the third decade of life and subsequently declines, with levels at age 70 being approximately 20% of their peak values.[3] This decline is correlated with the onset of several age-related conditions, suggesting a potential protective role for DHEA against the hallmarks of aging. This guide explores the multifaceted impact of DHEA on key aspects of cellular senescence, including telomere maintenance, oxidative stress, inflammation, and mitochondrial function.

Mechanisms of DHEA Action in Cellular Aging

DHEA exerts its effects through a variety of mechanisms, ranging from direct receptor binding to indirect actions via its conversion to other steroid hormones. Its anti-aging properties are attributed to its influence on several key cellular pathways and processes.

Telomere Maintenance

Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, acting as a molecular clock for cellular aging.[4] Critically short telomeres trigger cellular senescence.[4] DHEA has been shown to influence telomere length, potentially by increasing the activity of telomerase, the enzyme responsible for maintaining telomere length. One proposed mechanism involves the binding of DHEA to an estrogen response element (ERE) in the regulatory region of the telomerase gene, leading to increased enzyme expression and attenuated telomere shortening.[4]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular aging. DHEA exhibits antioxidant properties that may help mitigate the damaging effects of ROS on cellular components, thereby slowing the aging process.[4] Studies in rats have investigated the effects of DHEA on markers of oxidative stress in erythrocytes, revealing age-dependent pro-oxidant effects at certain doses, highlighting the complexity of its action.[5][6] In skeletal muscle of aged rats, chronic DHEA administration led to a pro-oxidant state, suggesting that its effects are tissue-specific and depend on the existing redox environment.[7]

Anti-Inflammatory Effects

Chronic low-grade inflammation, or "inflammaging," is a hallmark of the aging process and is implicated in many age-related diseases. DHEA has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][8] The age-related decline in DHEA levels is associated with an increase in these inflammatory mediators.[8] By suppressing chronic inflammation, DHEA may protect against the development of inflammatory-driven age-related pathologies.[8]

Mitochondrial Function and Bioenergetics

Mitochondria are the primary sites of cellular energy production, and their dysfunction is a key feature of cellular aging. DHEA has been shown to enhance mitochondrial function and biogenesis. In the context of female fertility, DHEA supplementation has been observed to improve energy metabolism in aging cells by increasing mitochondrial oxidative phosphorylation.[9] It can also protect mitochondria from apoptosis and necroptosis and ameliorate abnormal mitochondrial dynamics.[10][11] DHEA has been shown to increase cellular oxygen consumption and maintain mitochondrial mass and membrane potential.[10]

Modulation of Signaling Pathways

DHEA's influence on cellular aging is mediated through various signaling pathways. It has been shown to inhibit apoptosis and promote the proliferation of osteoblasts through MAPK signaling pathways.[1] In vascular smooth muscle cells, DHEA can alleviate oxidative stress and inflammation via the ERK1/2 and NF-κB signaling pathways.[2] Furthermore, DHEA has been found to activate SIRT1 expression, a key regulator of longevity, in human aortic endothelial cells.[12]

Quantitative Data on DHEA's Impact

The following tables summarize key quantitative findings from various studies on the effects of DHEA.

Table 1: DHEA Concentrations in Human Tissues and Serum

| Sample Type | Condition | Free DHEA Concentration | DHEA-Sulfate (DHEA-S) Concentration | Citation |

| Adipose Tissue | Postmenopausal Women | 32-178 pmol/g | Not detectable | [13] |

| Serum | Premenopausal Women | 15.2 ± 6.3 pmol/ml | 1.4 ± 0.7 pmol/ml (as DHEA-FAE) | [13] |

| Serum | Postmenopausal Women | 6.8 ± 3.0 pmol/ml | 0.9 ± 0.4 pmol/ml (as DHEA-FAE) | [13] |

Table 2: Effects of DHEA on Cellular and Molecular Markers of Aging

| Parameter | Model System | DHEA Treatment | Outcome | Citation |

| Telomere Length | Human Study (Newborns) | 10-fold increase in cord blood DHEAS | 0.021 increase in T/S ratio of newborn LTL | [14] |

| Telomere Amount | Human Study (Adults, 20-80 years) | Optimal single dose (1.25-12.5 mg) | Increase in normal cell telomere amount from 25-300 ng to 500-530 ng | [15][16] |

| Lipid Peroxidation (LPO) | Male Wistar Rats (13 months old) | 10 mg/kg, subcutaneously, for 5 weeks | Marked increase in LPO | [5] |

| SIRT1 Expression | Human Aortic Endothelial Cells | 10 µg/ml and 20 µg/ml | Significant, dose-dependent elevation | [12] |

| Immune Cell Populations | Age-advanced Men (mean age 63) | 50 mg/day, oral | Significant increase in monocytes and B cells | [17] |

| Abdominal Fat | Elderly Men and Women | 50 mg/day for 6 months | Reduction in abdominal and subcutaneous body fat | [18] |

| Mitochondrial Respiration (OCR) | Human Granulosa Cells | DHEA treatment | Promotion of OCR and increased mitochondrial respiration | [10] |

Detailed Experimental Protocols